Product packaging for exo-Bicyclo[3.3.1]nonan-2-ol(Cat. No.:CAS No. 10036-15-4)

exo-Bicyclo[3.3.1]nonan-2-ol

Cat. No.: B1181055
CAS No.: 10036-15-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Bridged Polycyclic Scaffolds in Chemical Science

Bridged polycyclic scaffolds, such as the bicyclo[3.3.1]nonane framework, have long captured the attention of chemists. Their rigid structures provide unique three-dimensional arrangements of atoms, which are instrumental in studying fundamental concepts of stereochemistry and reaction mechanisms. google.com These frameworks serve as valuable models for understanding the interplay of steric and electronic effects that govern chemical reactivity. The development of synthetic routes to these complex structures has often spurred innovation in synthetic methodology.

Overview of the Bicyclo[3.3.1]nonane Core in Natural Products and Synthetic Targets

The bicyclo[3.3.1]nonane skeleton is a recurring motif in a diverse array of natural products, many of which exhibit significant biological activity. nih.govacs.org This structural unit is found in classes of compounds such as the polyprenylated acylphloroglucinols (PPAPs), which include molecules with anticancer and antidepressant properties. The prevalence of this core in nature has made it an attractive and challenging target for total synthesis, driving the development of novel synthetic strategies. evitachem.com

Unique Structural and Stereochemical Challenges Posed by the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane system can exist in several conformations, including the double chair, chair-boat, and double boat forms. nih.gov The preferred conformation is highly dependent on the substitution pattern on the rings. The twin-chair conformation is often the most stable, but interactions between substituents can lead to the adoption of a chair-boat conformation. rsc.org This conformational flexibility, coupled with the presence of multiple stereocenters, presents significant challenges in stereocontrolled synthesis and analysis. The differentiation between exo and endo substituents is a critical aspect of the stereochemistry of these systems.

Research Scope and Objectives for exo-Bicyclo[3.3.1]nonan-2-ol within the Context of Bicyclic Alcohol Chemistry

The study of this compound provides a focused lens through which to examine the broader principles of bicyclic alcohol chemistry. Research on this compound aims to elucidate the influence of the exo hydroxyl group on the conformational preference of the bicyclic system. Furthermore, investigations into its synthesis and reactivity contribute to a deeper understanding of stereoselective transformations and the behavior of carbocationic intermediates within these rigid frameworks. The specific stereochemistry of the exo isomer allows for detailed studies of through-space interactions and their impact on spectroscopic properties and chemical behavior.

Properties

CAS No.

10036-15-4

Molecular Formula

C7H16O2

Synonyms

exo-Bicyclo[3.3.1]nonan-2-ol

Origin of Product

United States

Advanced Synthetic Methodologies for Exo Bicyclo 3.3.1 Nonan 2 Ol and Its Derivatives

Strategies for Constructing the Bicyclo[3.3.1]nonane Skeleton

The construction of the bicyclo[3.3.1]nonane core is a key challenge in the synthesis of related natural products. researchgate.net Various synthetic strategies have been developed, broadly categorized into annulation reactions and intramolecular carbon-carbon bond-forming approaches.

Annulation Reactions in Bicyclo[3.3.1]nonane Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing bicyclic systems. The Robinson annulation, a classic example, has been investigated for synthesizing bicyclo[3.3.1]nonanes. wisc.eduacs.org

The Michael addition is a fundamental carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of the bicyclo[3.3.1]nonane skeleton. researchgate.net Tandem reactions that combine a Michael addition with other transformations, such as an aldol (B89426) condensation, provide efficient routes to this bicyclic system. rsc.orgnih.gov

A highly efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves the tandem conjugate addition-intramolecular aldol reaction of ethyl acetoacetate (B1235776) with conjugated enals. thieme-connect.com This approach can lead to the formation of 6- and/or 7-substituted 1-hydroxybicyclo[3.3.1]nonan-3-ones after hydrolysis. thieme-connect.com Similarly, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals offer a general, one-pot procedure to synthesize 6-hydroxybicyclo[3.3.1]nonane-2,9-diones under convenient conditions. rsc.org The stereochemical outcome of this annulation can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org

Successive Michael addition reactions have also been employed to construct the bicyclo[3.3.1]nonane core. researchgate.net For instance, the reaction of 2-cyclohexenone with an acrylate (B77674) derivative through two consecutive Michael additions can yield a β,γ-unsaturated bicyclo[3.3.1]nonenone. nih.gov

A concise and stereospecific one-shot synthesis of bicyclo[3.3.1]nonenols has been achieved through the reaction of dimethyl 1,3-acetonedicarboxylate with enals. acs.org This reaction proceeds via a sequential Michael addition-intramolecular aldolization, where both fused rings of the bicyclo[3.3.1]nonane derivative are newly constructed from acyclic starting materials. acs.org A plausible mechanism involves an initial Michael addition, followed by an intramolecular aldol condensation to form a cyclohexenone intermediate. A second Michael addition and subsequent intramolecular aldol reaction then furnishes the final bicyclo[3.3.1]nonenol product. acs.org

ReactantsCatalyst/ConditionsProductYieldReference
Cyclohexane-1,3-dione, Acrolein-Bicyclo[3.3.1]nonane-2,6,9-trione43% (total) sioc-journal.cn
Ethyl acetoacetate, Conjugated enalst-BuOK/t-BuOH6- and/or 7-substituted 1-hydroxybicyclo[3.3.1]nonan-3-onesHigh thieme-connect.com
Dimethyl 1,3-acetonedicarboxylate, EnalsTetrabutylammonium fluoride (B91410) or piperidine (B6355638)Bicyclo[3.3.1]nonane derivativesHigh acs.org
Cycloalkane-1,3-diones, EnalsBase6-Hydroxybicyclo[3.3.1]nonane-2,9-diones- rsc.org
β-Keto thiolesters or β-keto sulfonesBase, then acidβ,γ-Unsaturated bicyclo[3.3.1]nonenone- nih.gov

The annulation of cyclohexanone (B45756) derivatives is a common strategy for building the bicyclo[3.3.1]nonane framework. rsc.org For instance, reacting cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. nih.govrsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (B143053) (TMG) to form the bicyclic system. nih.govrsc.org

The Robinson annulation of 2-substituted cyclohex-2-enones has been studied to control the stereochemistry at the one-carbon bridge of the resulting bicyclo[3.3.1]nonane products. wisc.eduacs.org It was found that under kinetic control, the major diastereomer formed has the substituent on the one-carbon bridge positioned anti to the β-keto ester or amide group introduced during the annulation. wisc.eduacs.org However, thermodynamic control, achieved through base-catalyzed epimerization, can favor the syn isomer. wisc.eduacs.org

Enamine chemistry also provides a route to the bicyclo[3.3.1]nonane skeleton. A one-pot process involving the formation of an enamine from morpholine (B109124) and subsequent cyclization with ethyl acrylate has been reported to yield bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn

ReactantsCatalyst/ConditionsProductYieldReference
Cyclohexanone, α,β-Unsaturated aldehyde/ketone-Bicyclo[3.3.1]nonane with bridgehead ketone- nih.govrsc.org
β-Keto ester, Acrolein1,1,3,3-tetramethylguanidine (TMG)Bicyclo[3.3.1]nonane derivative- nih.govrsc.org
2-Substituted cyclohex-2-enone, Michael acceptorBaseBicyclo[3.3.1]nonane derivative- wisc.eduacs.org
Cyclohexane-1,3-dione, Morpholine, Ethyl acrylateOne-potBicyclo[3.3.1]nonane-2,6,9-trione20% sioc-journal.cn

Intramolecular Carbon-Carbon Bond-Forming Approaches

Intramolecular reactions that form a key carbon-carbon bond are a cornerstone in the synthesis of the bicyclo[3.3.1]nonane skeleton. These methods often offer high levels of stereocontrol.

Intramolecular aldol condensations are a powerful method for constructing the bicyclo[3.3.1]nonane ring system. archivog.com This strategy often involves a precursor containing two carbonyl functionalities that can react to form the bicyclic structure. For example, a base-promoted intramolecular aldol condensation of a suitable precursor can furnish the bicyclic core in high yield. nih.gov

Both base-promoted and organocatalyzed aldol condensations have been well-documented for this purpose. nih.gov While early attempts using L-proline as a catalyst showed low yield and stereoselectivity, modified proline analogues have been shown to produce bicyclo[3.3.1]nonane derivatives with high diastereomeric and enantiomeric excess. nih.gov Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones have also been reported to successfully yield bicyclo[3.3.1]nonenones. nih.gov

In a notable example, the hydrolysis of 6,6-ethylenedioxy-2-methoxymethylenebicyclo-[3.3.1]nonane liberated an endo-keto-aldehyde intermediate which then underwent an intramolecular aldol condensation between the C(2) aldehyde and C(7) to produce 2-hydroxyprotoadamantan-10-one in high yield. rsc.org

ReactantsCatalyst/ConditionsProductYieldReference
Precursor with two carbonylsBase (e.g., K2CO3)Bicyclic core98% nih.gov
Diketone, Methyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone63% nih.gov
6,6-Ethylenedioxy-2-methoxymethylenebicyclo-[3.3.1]nonaneAqueous HCl in acetone (B3395972)2-Hydroxyprotoadamantan-10-oneHigh rsc.org

The intramolecular capture of a carbocation represents another effective strategy for the synthesis of the bicyclo[3.3.1]nonane core. nih.govrsc.org This approach was first demonstrated in the total synthesis of (±)-5,14-bis-epi-spirovibsanin A. nih.govrsc.org In this synthesis, an enone was treated with HCl in methanol (B129727) to generate a carbocation, which was then captured intramolecularly to form the bicyclic ketone. nih.govrsc.org This strategy has since been applied to the total synthesis of other natural products like (−)-neovibsanin G and 14-epi-neovibsanin G. nih.govrsc.org

PrecursorReagentProductReference
Enone (from cyclohexenone derivative)HCl in methanolBicyclic ketone nih.govrsc.org
Radical Cyclization Approaches

The formation of the bicyclo[3.3.1]nonane skeleton through radical cyclization offers a powerful method for carbon-carbon bond formation. These reactions, unlike those involving carbocations or carbanions, proceed through radical intermediates, providing unique reactivity and selectivity. nih.gov

A notable example is the use of a 6-exo-trig radical cyclization to construct the bicyclic core of Huperzine A. In this synthesis, the precursor compound 282 is treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), resulting in the formation of the bicyclic core structure 283 in a high yield of 97%. rsc.org Another innovative approach involves a manganese(III) acetate (B1210297) (Mn(acac)₃)-catalyzed reaction between a bicyclic cyclopropanol (B106826) and a vinyl azide. This process, which proceeds through a radical pathway as evidenced by the loss of chirality during the reaction, leads to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. rsc.org

While 6-exo cyclizations are common, other radical pathways have been explored. An investigation into the radical reaction of a bicyclo[2.2.2]octene derivative initially aimed to produce a bicyclo[3.3.1]nonane structure via a 4-exo-trig ring closure followed by β-scission. researchgate.net However, the reaction unexpectedly yielded a highly condensed tricyclo[3.3.1.0²·⁷]nonane skeleton, as the intermediate radical underwent a rapid intermolecular hydrogen atom transfer (HAT) with Bu₃SnH instead of the desired fragmentation. researchgate.net

Ring Expansion and Rearrangement Pathways

Ring expansion and skeletal rearrangements provide another strategic avenue to the bicyclo[3.3.1]nonane framework. These pathways often leverage existing cyclic systems, transforming them into the desired bicyclic structure through carefully orchestrated bond migrations.

One such strategy involves the rearrangement of other bicyclic systems. For instance, studies on the bicyclo[3.2.2]nonane system have shown that it can be a precursor to bicyclo[3.3.1]nonane derivatives. gla.ac.uk Similarly, complex natural product skeletons can be rearranged to incorporate the bicyclo[3.3.1]nonane motif. The treatment of lupane-type epoxides, derived from dihydrobetulin, with protic or Lewis acids can induce rearrangements that form products bearing a bicyclo[3.3.1]nonane fragment. researchgate.netresearchgate.net The specific outcome of the reaction is dependent on the catalyst used; for example, hydrogen chloride (HCl) promotes a 1,4-elimination of water, whereas boron trifluoride etherate (BF₃·Et₂O) preferentially induces bond migration. researchgate.net

Wagner-Meerwein Rearrangements in Bicyclic Systems

The Wagner-Meerwein rearrangement is a classic and powerful type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group shifts from one carbon to an adjacent carbon atom. wikipedia.org This reaction, first identified in the context of bicyclic terpenes like the conversion of isoborneol (B83184) to camphene, is a fundamental process in the synthesis and transformation of bicyclic systems. wikipedia.org

This rearrangement is particularly relevant in the synthesis of the bicyclo[3.3.1]nonane core from other cyclic structures.

From Lupane (B1675458) Derivatives: The Wagner-Meerwein rearrangement of betulin-type saponins, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), results in the formation of allobetulin (B154736) saponins. This transformation is driven by the rearrangement of the betulin (B1666924) core, which contains a lupane skeleton, into the allobetulin core, which features the bicyclo[3.3.1]nonane system. researchgate.net Similarly, betulonic acid carboxamide undergoes this rearrangement to yield new triterpenoids containing the desired framework. researchgate.net

From Bicyclo[3.2.2]nonanes: Deamination reactions of epimeric 6-aminobicyclo[3.2.2]nonanes have been studied, revealing that they proceed largely through stereospecific Wagner-Meerwein rearrangements to produce exo-alcohols, including derivatives of bicyclo[3.3.1]nonan-2-ol. gla.ac.uk

Dehydration-Induced Rearrangements of Bicyclo[3.3.1]nonanols

The dehydration of alcohols is a standard method for introducing unsaturation, but in sterically constrained systems like bicyclo[3.3.1]nonanols, the reaction can lead to products of rearrangement or other transformations. The thermal treatment of bicyclo[3.3.1]nonanols with hexamethylphosphoric triamide (HMPT) at high temperatures (230–240 °C) has been shown to produce the corresponding olefin, bicyclo[3.3.1]non-2-ene, in moderate yields. oup.com In systems where olefin formation is stereochemically difficult or disfavored by Bredt's rule, the use of HMPT can lead to various other products, including those of reduction and substitution. oup.com For example, under these conditions, 1-adamantanol (B105290) is reduced to adamantane (B196018). oup.com In some cases, dehydration of substituted bicyclo[3.3.1]nonanols may not yield any alkenes at all. oregonstate.edu

Biomimetic and Dearomatization Strategies

Biomimetic synthesis, which mimics hypothetical biosynthetic pathways, offers an elegant and often efficient approach to complex natural products containing the bicyclo[3.3.1]nonane core. d-nb.info A key strategy in this area is the dearomatization of phenolic precursors, particularly acylphloroglucinols. nih.govucl.ac.uk

One powerful method is an alkylative dearomatization-annulation cascade. This was successfully used to create the bicyclo[3.3.1]nonane core of (±)-clusianone. rsc.orgnih.gov The convergent synthesis involves a three-step cascade (Michael addition/elimination/Michael addition) starting from the natural acylphloroglucinol, clusiaphenone B, to deliver the complex bicyclic framework in a single step. nih.gov

Another biomimetic approach involves the dearomatization of a phloroglucinol (B13840) derivative to access the core of (±)-garsubellin A. nih.gov This strategy features a para-C-allylation of the phenol, which proceeds via O-allylation followed by tandem Claisen–Cope rearrangements under Lewis acidic conditions. The resulting dienenone intermediate undergoes further transformations, including a spontaneous cyclization, to construct the bicyclo[3.3.1]nonane framework. nih.gov

However, presumed biomimetic pathways are not always successful. An attempted synthesis of gymnastatin G failed to produce the desired stereochemistry during the formation of the bicyclo[3.3.1]nonane core, highlighting the complexities in predicting and replicating nature's synthetic routes. escholarship.org

Stereoselective and Enantioselective Synthesis of Bicyclo[3.3.1]nonane Derivatives

The synthesis of specific stereoisomers (stereoselective) and single enantiomers (enantioselective) of bicyclo[3.3.1]nonane derivatives is of significant interest due to their application as chiral catalysts and their presence in biologically active molecules. rsc.orgnih.govresearchgate.net

Methodologies that control the three-dimensional arrangement of atoms are crucial.

Domino Reactions: A one-pot domino Michael-aldol annulation between substituted 1,3-cyclohexanediones and α,β-unsaturated aldehydes has been developed to produce a variety of polysubstituted bicyclo[3.3.1]nonane derivatives. This process often yields the desired bicyclic ketols in good to excellent yields with significant stereocontrol. ucl.ac.uk

Chiral Precursors: The use of chiral epoxides has been explored to achieve the dearomatization of phloroglucinol derivatives in an enantiodivergent synthesis of the polyprenylated acylphloroglucinol (PPAP) scaffold, which is built around the bicyclo[3.3.1]nonane core. ucl.ac.uk

Annulation Reactions: Annulation of β-keto esters or sulfones through a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation is a well-established route to bicyclo[3.3.1]nonenones. rsc.org

Asymmetric Catalysis in Bicyclic Systems

The rigid bicyclo[3.3.1]nonane framework is an attractive scaffold for the design of chiral ligands and catalysts for asymmetric reactions. nih.gov These catalysts are capable of inducing high levels of enantioselectivity in the synthesis of other chiral molecules.

A prominent example is Tröger's base, a synthetic molecule with a C2-symmetric fused bicyclo[3.3.1]nonane structure, which has long been recognized for its utility as an asymmetric catalyst. rsc.orgnih.gov

More modern applications involve incorporating the bicyclic unit into more complex ligand structures. A ferrocenyl derivative featuring a 9-phosphabicyclo[3.3.1]non-9-yl moiety, known as 'phobane', has been synthesized and used as a chiral ligand in asymmetric palladium-catalyzed allylic alkylation. bohrium.com This catalyst system demonstrates how the steric and electronic properties of the bicyclic phosphine (B1218219) can influence enantioselectivity.

Catalyst SystemReactionTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Pd-complex with 'phobane' ligandAllylic Alkylation-202076
Pd-complex with 'phobane' ligandAllylic Alkylation-2010066
Table based on data from a study on asymmetric palladium-catalyzed allylic alkylation. bohrium.com

The data shows that enantioselectivity is sensitive to both temperature and reaction progress, with higher selectivity observed at lower temperatures and lower conversions. bohrium.com These examples underscore the successful application of bicyclo[3.3.1]nonane derivatives as platforms for asymmetric catalysis. nih.govbohrium.com

Enzymatic Resolution and Biocatalysis (e.g., Baker's Yeast)

Biocatalytic methods offer a green and highly selective approach to obtaining enantiomerically pure bicyclo[3.3.1]nonane derivatives. Baker's yeast (Saccharomyces cerevisiae) has proven to be a versatile and effective biocatalyst for the kinetic resolution of racemic bicyclo[3.3.1]nonane ketones and the hydrolysis of corresponding acetates. vu.ltresearchgate.net

For instance, the reduction of bicyclo[3.3.1]nonane-2,8-dione and its homologs using baker's yeast yields the corresponding (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one with high enantiomeric excess (ca. 97% ee) and in good yields (72-86%). nih.gov This demonstrates the high stereoselectivity of the enzymatic reduction.

Furthermore, a large-scale synthesis of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione was achieved through the kinetic resolution of the racemic diketone using baker's yeast specifically cultivated for sweet dough. vu.ltresearchgate.net This specialized yeast strain facilitated the synthesis of up to 45 grams of the desired enantiomer. vu.ltresearchgate.net

The biotransformation of (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate using various plant materials as biocatalysts, such as carrot and parsnip, has also been explored. tandfonline.com These reactions involve enzymatic hydrolysis of the acetyl groups, leading to the formation of optically active monoacetates. For example, using carrot as the biocatalyst at 30°C for 3 days yielded (+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate with an optical purity of 44.1%. tandfonline.com

Lipases are another class of enzymes utilized in the resolution of bicyclo[3.3.1]nonane derivatives. The kinetic resolution of racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diol has been accomplished using lipase (B570770) from Candida rugosa (CRL), showcasing the utility of isolated enzymes in achieving enantiomeric separation. researchgate.net

Table 1: Enzymatic and Biocatalytic Approaches
SubstrateBiocatalystProductKey FindingsReference
Bicyclo[3.3.1]nonane-2,8-dioneBaker's yeast(1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-oneca. 97% ee, 72-86% yield nih.gov
(±)-Bicyclo[3.3.1]nonane-2,6-dioneBaker's yeast (for sweet dough)(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dioneLarge-scale synthesis (up to 45g) vu.ltresearchgate.net
(±)-Bicyclo[3.3.1]nonane-2,6-diol diacetateCarrot(+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate44.1% optical purity tandfonline.com
Racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diolLipase from Candida rugosa (CRL)Enantiomerically pure diolsSuccessful kinetic resolution researchgate.net

Control of Exo/Endo Stereochemistry in Alcohol Synthesis

The stereochemical outcome of the synthesis of bicyclo[3.3.1]nonan-2-ol, specifically the formation of the exo or endo isomer, is highly dependent on the synthetic route and the reagents employed. The rigid bicyclic framework often dictates a preferred direction of nucleophilic attack on a carbonyl group at the C2 position.

Generally, the reduction of bicyclo[3.3.1]nonan-2-one with various reducing agents tends to favor the formation of the exo-alcohol. This preference is attributed to the steric hindrance posed by the bicyclic ring system, which directs the incoming hydride to the less hindered endo face of the carbonyl group. For example, the reduction of bicyclo[3.3.1]nonan-2-one with lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) typically yields exo-bicyclo[3.3.1]nonan-2-ol as the major product. oregonstate.edu

In contrast, obtaining the endo-alcohol often requires specific synthetic strategies that can overcome the inherent steric bias. One such approach involves the hydroboration-oxidation of bicyclo[3.3.1]non-2-ene. This reaction proceeds via an anti-Markovnikov addition of borane (B79455) to the double bond from the less sterically hindered face, followed by oxidation to yield the corresponding alcohol.

The choice of reaction conditions and catalysts in annulation reactions can also influence the stereochemistry. For instance, in domino Michael-aldol reactions of cycloalkane-1,3-diones with enals, the relative configuration of the resulting hydroxy group in the bicyclo[3.3.1]nonane scaffold can sometimes be controlled by the selection of solvent, base, and temperature. researchgate.net

Functionalization and Derivatization Strategies for the Bicyclo[3.3.1]nonane Scaffold

The functionalization of the pre-formed bicyclo[3.3.1]nonane core is a powerful strategy for creating a diverse range of derivatives with tailored properties. nih.govrsc.org

Selective Hydroxylation and Oxidation Methods

Selective hydroxylation of the bicyclo[3.3.1]nonane skeleton can be achieved through various methods. For instance, the oxidation of certain bicyclo[3.3.1]nonane derivatives with reagents like lead tetraacetate can introduce hydroxyl groups at specific positions.

The oxidation of the hydroxyl group in this compound back to the corresponding ketone, bicyclo[3.3.1]nonan-2-one, is a fundamental transformation. This can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone and sulfuric acid). nih.gov

Furthermore, the oxidation of bicyclo[3.3.1]nonane derivatives can lead to the formation of diones. For example, 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol can be oxidized to bicyclo[3.3.1]nonane-3,7-dione. rsc.org

Introduction of Halogen Functionalities (e.g., Oxyfluorination)

The introduction of halogen atoms onto the bicyclo[3.3.1]nonane scaffold provides valuable intermediates for further synthetic transformations. The stereoselectivity of halogenation of bicyclo[3.3.1]nonan-2-one and bicyclo[3.3.1]nonane-2,6-dione with molecular bromine and chlorine has been studied. researchgate.netresearchgate.net For example, the bromination of bicyclo[3.3.1]nonan-2-one can yield exo-3-bromobicyclo[3.3.1]nonan-2-one. researchgate.net

Oxyfluorination represents a method to introduce both a fluorine atom and a hydroxyl or alkoxy group across a double bond. While systematic studies on the oxyfluorination of bicyclic alkenes are limited, the use of reagents like Selectfluor as an electrophilic fluorine source in the presence of water or alcohols can lead to the formation of oxyfluorinated bicyclic compounds. beilstein-journals.org These reactions can sometimes proceed with rearrangements, such as the Wagner-Meerwein rearrangement, to yield structurally diverse fluorinated products. beilstein-journals.org

Alkylation and Acylation of the Bicyclic Core

Alkylation and acylation reactions allow for the introduction of carbon-based substituents onto the bicyclo[3.3.1]nonane framework. These reactions often proceed via the formation of an enolate from a corresponding ketone, which then acts as a nucleophile. For example, bicyclo[3.3.1]nonan-2-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the enolate, which can then be reacted with an alkyl halide to introduce an alkyl group at the C3 position.

A highly efficient tetraalkylation of 3-pentanone (B124093) has been used to construct a 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, a precursor for the synthesis of rugulosone. nih.gov Michael addition reactions are also a key strategy for alkylation. For instance, the reaction of cyclohexane-1,3-dione with acrolein via a Michael addition is a step in the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn

Acylation can be achieved through various methods, including the reaction of enolates with acyl chlorides or anhydrides. An intramolecular C-acylation reaction is a key step in a high-yield synthesis of bicyclo[3.3.1]nonane-2,6,9-trione from the product of a Michael addition between cyclohexane-1,3-dione and ethyl acrylate. sioc-journal.cn

C-H Functionalization Approaches to Bicyclic Alcohols

Direct C-H functionalization is an increasingly important and atom-economical strategy for the synthesis of complex molecules. In the context of bicyclic alcohols, this approach allows for the introduction of functional groups at positions that might be difficult to access through traditional methods.

Manganese-catalyzed C-H oxidation directed by a carboxylic acid has been shown to be a powerful method for the enantioselective lactonization of unactivated methylene (B1212753) groups. researchgate.net This methodology can be applied to substrates that lead to the formation of bicyclic [3.3.1] structures, demonstrating the potential for direct and selective C-H functionalization in the synthesis of complex bicyclic systems. researchgate.netudg.edu

Synthetic Route Optimization and Scale-Up Methodologies

The efficient synthesis of this compound and its derivatives is contingent on the optimization of reaction pathways and the development of scalable procedures. Research has focused on enhancing yields, improving stereoselectivity, and adapting laboratory-scale syntheses for larger production, often by optimizing the formation of key bicyclic precursors.

Another optimized approach involves a domino Michael-Aldol annulation of cycloalkane 1,3-diones with α,β-unsaturated aldehydes. ucl.ac.uk This one-pot process has been developed into a general and reliable route for producing a variety of polysubstituted bicyclo[3.3.1]nonane derivatives in good to excellent yields and with significant stereocontrol. ucl.ac.uk

Solvolysis of alternative bicyclic systems has also been optimized to favor the formation of the bicyclo[3.3.1]nonane skeleton. Research has shown that the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonates can yield exo-2-R-bicyclo[3.3.1]nonane derivatives. nih.gov The optimization of solvent conditions is key to maximizing the yield of the desired product, as different solvents can lead to varying product distributions. nih.gov

Table 1: Product Distribution in the Solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonates nih.gov

SolventProductYield
Methanol2-bicyclo[3.3.1]nonene15%
exo-2-methoxy-bicyclo[3.3.1]nonane41%
2,2,2-trifluoroethanol (TFE)2-bicyclo[3.3.1]nonene47%
exo-2-(2,2,2-trifluoroethoxy)bicyclo[3.3.1]nonane24%

For scale-up and the production of enantiomerically pure compounds, biocatalysis presents a powerful methodology. An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione, a versatile precursor, has been developed. researchgate.net Crucially, this process was adapted for large-scale kinetic resolution using Baker's yeast (Saccharomyces cerevisiae). This biotransformation technique allows for the isolation of enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione on a multi-gram scale, a significant step towards the scalable production of chiral derivatives. researchgate.net

Table 2: Large-Scale Kinetic Resolution of (±)-bicyclo[3.3.1]nonane-2,6-dione researchgate.net

ScaleProductEnantiomeric Excess (ee)
10 gram(+)-bicyclo[3.3.1]nonane-2,6-dione>99%
10 gram(-)-bicyclo[3.3.1]nonane-2,6-dione75%

Conformational Analysis and Stereochemistry of Exo Bicyclo 3.3.1 Nonan 2 Ol

Theoretical Frameworks for Bicyclo[3.3.1]nonane Conformations

The bicyclo[3.3.1]nonane framework, the structural core of exo-bicyclo[3.3.1]nonan-2-ol, can theoretically exist in several conformations. rsc.org The conformational landscape of this bicyclic system is a topic of significant interest due to the interplay of steric and electronic effects within its fused six-membered rings. researchgate.net

The bicyclo[3.3.1]nonane system can adopt three primary conformations: a chair-chair (CC), a boat-chair (BC), and a boat-boat (BB) or twisted-boat conformation. rsc.orgvu.lt The chair-chair conformation is characterized by both six-membered rings adopting a chair-like geometry. rsc.orgresearchgate.net In many derivatives, this 'double chair' conformation is the most stable. vu.ltresearchgate.net

However, the boat-chair conformation, where one ring is in a boat form and the other in a chair form, is also a significant contributor to the conformational equilibrium, particularly when substituents are present. rsc.orgvu.ltnih.gov The twisted-boat (or twin-boat) conformation is generally considered to be of higher energy and less stable due to unfavorable steric interactions, making it a minor contributor in most cases. rsc.org

The relative stability of these conformers is influenced by transannular interactions, particularly the steric repulsion between the hydrogen atoms at the C3 and C7 positions in the chair-chair conformation. researchgate.net

The interconversion between the different conformations of bicyclo[3.3.1]nonane involves surmounting specific energy barriers. The transition between the chair-chair and boat-chair forms represents a key conformational equilibrium. rsc.org High-level ab initio calculations have shown that for the parent bicyclo[3.3.1]nonane and several of its derivatives, the double chair (CC) conformer is the most energetically favorable, dominating over the boat-chair (BC) form. researchgate.net

Experimental studies using electron diffraction have been conducted at different temperatures to study the chair-boat equilibrium, providing insight into the thermodynamic parameters of the interconversion. acs.org

The introduction of substituents onto the bicyclo[3.3.1]nonane skeleton can significantly alter the conformational preferences. vu.lt The position and nature of the substituent play a crucial role in determining whether the chair-chair or boat-chair conformation will be favored. vu.ltnih.gov

For instance, substitution at the C3 and C7 positions can have a profound effect. vu.lt In some 3,7-disubstituted derivatives, particularly those with bulky groups, the boat-chair conformation becomes the preferred geometry to alleviate steric strain. rsc.org An X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation in the solid state, with the sulfur atom residing in the boat portion of the bicyclic ring. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane adopted a chair-chair conformation. nih.gov

In the case of this compound, the hydroxyl group at the C2 position is expected to influence the conformational equilibrium. Studies on related bicyclo[3.3.1]nonanols have shown that the preferred conformation often seeks to minimize steric interactions involving the hydroxyl group. researchgate.net For example, in some epimeric alcohols, a boat-chair conformation is favored due to the formation of an intramolecular hydrogen bond between the nitrogen atom's lone pair and the hydroxyl proton in azabicyclo[3.3.1]nonane systems. researchgate.net

The table below summarizes the preferred conformations for some substituted bicyclo[3.3.1]nonane derivatives.

CompoundSubstituentsPreferred ConformationReference
Bicyclo[3.3.1]nonaneNoneChair-Chair researchgate.net
1-Aza-bicyclo[3.3.1]nonaneNitrogen at position 1Chair-Chair researchgate.net
1,5-Diaza-bicyclo[3.3.1]nonaneNitrogen at positions 1 and 5Chair-Chair researchgate.net
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneBenzyl at N7, Sulfur at C3, Carbonyl at C9Chair-Boat nih.gov
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonaneBenzyl at N7, Sulfur at C3Chair-Chair nih.gov
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanesAcetyl groups at N3 and N7Chair-Chair researchgate.net

Stereochemical Assignment Methodologies for exo-isomers

The stereochemistry of bicyclic systems like this compound is critical to their chemical and biological properties. The assignment of the exo configuration is determined by the synthetic pathway and can be confirmed using various analytical techniques.

The formation of this compound with high diastereoselectivity is a key objective in its synthesis. The reduction of the corresponding ketone, bicyclo[3.3.1]nonan-2-one, is a common method. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

For example, the reduction of bicyclo[3.3.1]nonane-2,9-dione with various complex hydrides such as sodium borohydride (B1222165) and lithium aluminum hydride has been studied in detail. rsc.org These reductions often show high diastereoselectivity at the C2 position, leading to a predominance of one diastereomer. rsc.org In the synthesis of related bridged cyclohexanones, axial attack by bulky reagents like Grignard reagents can predominate, leading to the formation of the equatorial alcohol, which corresponds to the exo isomer in the bicyclo[3.3.1]nonane system. psu.edu

Tandem Michael-Aldol reactions have also been employed to construct the bicyclo[3.3.1]nonane skeleton with good stereocontrol, providing access to complex derivatives. ucl.ac.uk Similarly, intramolecular aldol (B89426) reactions of substituted diketones are a key strategy for forming the bicyclic core with defined stereochemistry. nih.gov The choice of catalyst, whether it be a base, acid, or an organocatalyst, can significantly influence the diastereoselectivity of the cyclization. rsc.orgnih.gov For instance, organocatalyzed domino Michael-hemiacetalization-Michael reactions have been shown to yield bicyclic products with excellent diastereoselectivity.

The following table provides examples of reactions used to synthesize bicyclo[3.3.1]nonane derivatives and the observed selectivity.

ReactionSubstrateReagent/CatalystProductSelectivityReference
ReductionBicyclo[3.3.1]nonane-2,9-dioneNaBH₄, LiAlH₄Diols and hydroxy ketonesHigh diastereoselectivity at C2 rsc.org
Grignard ReactionBicyclo[3.3.1]nonan-2-oneCH₃MgIexo-2-Methylbicyclo[3.3.1]nonan-2-ol19:1 epimeric mixture psu.edu
Tandem Michael-AldolCyclohexanone (B45756) derivatives & α,β-unsaturated aldehydesBase/AcidBicyclo[3.3.1]nonanesGood to high stereoselectivity ucl.ac.uk
Domino Reaction(E)-3-aryl-2-nitroprop-2-enols & (E)-7-aryl-7-oxohept-5-enalsOrganocatalyst (MDO)3-Oxabicyclo[3.3.1]nonan-2-one derivatives>99:1 dr

When this compound is prepared in an enantiomerically enriched or pure form, determining its enantiomeric purity is essential. thieme-connect.de Several methods are available for this purpose.

Chiral chromatography is a powerful technique for separating enantiomers and determining their ratio. rsc.org For instance, the benzoate (B1203000) or p-bromobenzoate esters of bicyclo[3.3.1]nonane diols have been resolved using chiral chromatography on triacetylcellulose. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents is another common method. collectionscanada.gc.ca These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the chiral alcohol, leading to separate signals in the NMR spectrum whose integration allows for the quantification of each enantiomer. collectionscanada.gc.ca

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the absolute configuration and can be used to assess enantiomeric purity by comparing the observed spectrum to that of the pure enantiomer. nih.govmdpi.com The exciton (B1674681) coupling observed in the CD spectra of diastereomeric bicyclic dibenzoyl esters has been used to study their chiroptical properties. nih.gov Theoretical calculations of CD spectra can also aid in the assignment of absolute configuration. nih.govacs.org

Spectroscopic Techniques for Conformational and Configurational Elucidation

The determination of the precise three-dimensional arrangement of atoms in this compound relies heavily on advanced spectroscopic methods. These techniques provide critical data on connectivity, spatial proximity of atoms, and absolute stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[3.3.1]nonane derivatives. While the parent bicyclo[3.3.1]nonane system can exist in three potential conformations—twin-chair (CC), boat-chair (BC), and twin-boat (BB)—the twin-boat is generally ruled out due to severe steric hindrance. nih.gov The preferred conformation is typically a flattened twin-chair. researchgate.net

Advanced NMR techniques provide deep insights into these conformational preferences.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are highly sensitive to the molecule's geometry. For instance, in studies of related bicyclo[3.3.1]nonan-9-ones, ¹³C NMR data, sometimes in conjunction with lanthanide shift reagents, have been used to determine the equilibrium between the twin-chair and boat-chair conformers. researchgate.net The analysis of ¹³C chemical shifts in solid polycrystalline bicyclo[3.3.1]nonan-9-one indicated a twin-chair conformation for the two rings. researchgate.net For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms, with the C2 carbon bearing the hydroxyl group shifted downfield. The relative shifts of the other carbons would provide clues about the ring's conformation.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining spatial relationships between protons. In a study on a related 3-azabicyclo[3.3.1]nonane, NOESY correlations were critical in confirming the chair conformation of the piperidine (B6355638) ring. acs.org For this compound, NOESY would reveal through-space correlations, such as between the proton on C2 and other protons on the bicyclic framework, which are crucial for confirming the exo configuration of the hydroxyl group and for establishing the dominant chair-chair or chair-boat conformation in solution. acs.org Coupling constants (³J values) derived from ¹H NMR spectra also provide vital information about dihedral angles, further helping to define the ring's pucker and conformation. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for Bicyclo[3.3.1]nonane Derivatives Note: This table is a representation based on data for related structures like bicyclo[3.3.1]nonan-2-one and other derivatives, as a specific high-resolution spectrum for this compound was not available in the cited literature. Actual values will vary.

Carbon Atom Expected Chemical Shift Range (ppm) Notes
C1 30 - 40 Bridgehead carbon
C2 65 - 75 Carbon bearing the -OH group (downfield shift)
C3 20 - 30 Methylene (B1212753) carbon
C4 20 - 30 Methylene carbon
C5 25 - 35 Bridgehead carbon
C6 20 - 30 Methylene carbon
C7 20 - 30 Methylene carbon
C8 20 - 30 Methylene carbon
C9 30 - 40 Methylene bridge carbon

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Systems

Since this compound is a chiral molecule, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining its absolute configuration. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy has been successfully applied to various chiral bicyclo[3.3.1]nonane derivatives, including diones and dienes. mdpi.comnih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. For this compound, the hydroxyl group itself is a weak chromophore, but its influence on the conformation allows for the determination of the absolute stereochemistry, often by comparison with theoretical spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. mdpi.comresearchgate.net Studies on bicyclo[3.3.1]nonane diones have shown that ECD, in concert with TD-DFT, can unequivocally establish the absolute configuration. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the vibrational transitions in the infrared region of the spectrum. VCD spectra, like ECD, are excellently predicted by DFT calculations, providing a powerful tool for conformational and configurational assignment. mdpi.comresearchgate.net For bicyclo[3.3.1]nonane-2,6-dione, VCD studies revealed the presence of three main conformers and highlighted that accurate population factors are crucial for reproducing the experimental data. mdpi.comresearchgate.net This demonstrates the sensitivity of VCD to subtle conformational changes, a feature that would be highly beneficial in studying the conformational landscape of this compound.

X-ray Crystallography in Stereochemical Research

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's solid-state structure, including absolute stereochemistry, bond lengths, and bond angles. Numerous crystal structures of bicyclo[3.3.1]nonane derivatives have been reported, consistently revealing key conformational features. researchgate.netchalmers.se

Table 2: Typical Geometric Parameters for the Bicyclo[3.3.1]nonane Framework from X-ray Crystallography Note: Data compiled from findings on various derivatives. researchgate.netresearchgate.net

Parameter Typical Value Significance
C3···C7 distance ~3.1 Å Indicates the degree of transannular interaction and ring flattening.
C-C bond length ~1.54 Å Standard single bond length.
C-C-C bond angles ~112-114° Larger than the ideal tetrahedral angle, indicating ring strain.
Conformation Flattened twin-chair The most commonly observed solid-state conformation.

Computational Chemistry Approaches to Conformational Studies

Computational chemistry provides a powerful complement to experimental techniques, allowing for the detailed exploration of conformational landscapes, relative energies, and transition states that may be difficult to observe experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the structures and energies of bicyclo[3.3.1]nonane systems. researchgate.net

Conformational Energies: DFT calculations, particularly using functionals like B3LYP, and ab initio methods like MP2, have been applied to study the relative energies of the twin-chair (CC) and boat-chair (BC) conformers of bicyclo[3.3.1]nonan-9-one. researchgate.net These studies consistently find that the CC conformation is more stable, but the energy difference (ΔG) between the CC and BC forms is quite small, typically around 1 kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist in equilibrium, which has been experimentally verified. researchgate.net

Inversion Barriers: These computational methods can also calculate the energy barrier for the inversion between conformers. For bicyclo[3.3.1]nonan-9-one, the calculated inversion barrier between the CC and BC states is approximately 6 kcal/mol. researchgate.net Such calculations are critical for understanding the dynamic behavior of the molecule. For this compound, similar calculations would predict the relative stability of the different chair-chair and boat-chair arrangements, considering the steric and electronic effects of the exo-hydroxyl group.

Table 3: Calculated Conformational Energy Differences for Bicyclo[3.3.1]nonan-9-one Data from reference researchgate.net.

Parameter Calculated Value (kcal/mol) Method
ΔG (BC - CC) ~1.0 DFT/ab initio
ΔG‡ (Inversion Barrier) ~6.0 DFT/ab initio

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its flexibility and the transitions between different conformational states. By simulating the motion of atoms based on a force field, MD can map out the potential energy surface and identify the most populated conformational states.

For a flexible system like this compound, which can exist as an equilibrium of conformers, MD simulations would be particularly useful. The simulations can sample the various chair-chair and boat-chair conformations, revealing the pathways and timescales of their interconversion. lu.se Furthermore, MD simulations can be performed in a simulated solvent environment, providing a more realistic picture of the conformational preferences in solution compared to gas-phase calculations. lu.se While specific MD studies on this compound are not prominent in the searched literature, the methodology has been used for related systems and is a standard approach for comprehensive conformational sampling. lu.seresearch-solution.com

Reactivity and Reaction Mechanisms of Exo Bicyclo 3.3.1 Nonan 2 Ol

Reactivity of the Hydroxyl Group in exo-Bicyclo[3.3.1]nonan-2-ol

The hydroxyl group is the primary site of reactivity in this compound, undergoing a variety of substitution and redox reactions.

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, to facilitate substitution reactions. The solvolysis of such tosylates often involves the participation of transannular C-H bonds, leading to rearranged products. For instance, the acetolysis of exo-bicyclo[3.3.1]non-2-yl tosylate can yield products with the adamantane (B196018) skeleton through transannular cyclization. rsc.org

Halogenation of the alcohol can be achieved using standard halogenating agents. These reactions are crucial for introducing functional handles for further synthetic transformations.

Oxidation of this compound yields the corresponding ketone, bicyclo[3.3.1]nonan-2-one. oregonstate.edu A variety of oxidizing agents can be employed for this transformation.

Conversely, the reduction of the corresponding ketone can lead to the formation of both exo- and endo-bicyclo[3.3.1]nonan-2-ol. The stereoselectivity of this reduction is dependent on the reducing agent and reaction conditions. For example, the reduction of bicyclo[3.3.1]nonane-2,8-dione with baker's yeast has been shown to be highly stereoselective. nih.gov

Transannular Interactions and their Influence on Reactivity

The bicyclo[3.3.1]nonane system is known for its potential to adopt a chair-chair, chair-boat, or boat-boat conformation. psu.edu In certain conformations, the close proximity of atoms across the ring system leads to significant transannular interactions. These interactions, particularly between the C3 and C7 positions, can profoundly influence the reactivity of the molecule. psu.edumdpi.com

These through-space interactions can facilitate transannular cyclizations, where a reaction at one side of the bicyclic system induces a bond formation with the other. rsc.orgresearchgate.net For example, reactions of unsaturated derivatives of bicyclo[3.3.1]nonane with electrophilic or radical agents often result in the formation of adamantane or noradamantane derivatives through transannular cyclization. researchgate.net

The table below summarizes examples of transannular reactions in bicyclo[3.3.1]nonane systems.

ReactantReagent/ConditionsMajor Product(s)Reference
3,7-dimethylenebicyclo[3.3.1]nonanePolyfluoroalkyl iodides3,7-noradamantanes researchgate.net
exo-Bicyclo[3.3.1]non-2-yl tosylateAcetic acidAdamantane derivatives rsc.org
7-Methylenebicyclo[3.3.1]nonan-3-oneElectroreduction1-Adamantanol (B105290), 7-methyltricyclo[3.3.1.0³,⁷]nonan-3-ol oup.comoup.com

Acid- and Base-Catalyzed Transformations

This compound and its derivatives can undergo a variety of transformations under acidic or basic conditions, often leading to rearrangements and cyclizations.

Acid-catalyzed reactions of bicyclo[3.3.1]nonane derivatives can lead to intramolecular cyclizations and rearrangements. rsc.org For instance, the treatment of cyclooctanone (B32682) derivatives with acid can yield bicyclo[3.3.1]nonenones through an intramolecular aldol-type condensation. nih.gov Similarly, acid-catalyzed dimerization of certain thietanes can produce oxa-bridged dithiabicyclo[3.3.1]nonanes. nih.gov

Base-catalyzed reactions are also common, particularly those involving Michael additions followed by cyclizations. rsc.org For example, the reaction of cyclohexenone with an acrylate (B77674) in the presence of a base can lead to the formation of the bicyclo[3.3.1]nonane core. nih.gov

The table below provides examples of acid- and base-catalyzed transformations in the synthesis of bicyclo[3.3.1]nonane systems.

Starting Material(s)Catalyst/ConditionsProduct TypeReference
Cyclooctanone derivativeTsOHBicyclo[3.3.1]noneone nih.govrsc.org
2,2-bis-(trifluoromethyl)-4-alkoxy-thietaneAcidOxa-bridged dithiabicyclo[3.3.1]nonane nih.gov
Cyclohexenone and acrylatetBuOKBicyclo[3.3.1]nonane derivative nih.gov
Diketone and methyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone nih.govrsc.org

Regioselectivity and Stereoselectivity in Reactions Involving the Bicyclic Scaffold

Reactions involving the bicyclo[3.3.1]nonane scaffold often exhibit a high degree of regioselectivity and stereoselectivity due to the rigid and conformationally defined nature of the ring system.

For example, the electroreductive transannular reaction of 7-methylenebicyclo[3.3.1]nonan-3-one shows regioselectivity that is dependent on temperature, leading to a competition between 5-exo and 6-endo cyclizations. oup.comoup.com

Stereoselective syntheses of functionalized bicyclo[3.3.1]nonanes are well-documented. researchgate.net For instance, organocatalytic domino reactions have been developed to produce highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivity and high enantioselectivity. nih.gov The reduction of bicyclo[3.3.1]nonane-2,8-diones with baker's yeast also proceeds with high stereoselectivity. nih.gov

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

The elucidation of reaction mechanisms for bicyclic compounds like this compound and its derivatives often requires more than just product analysis. Isotopic labeling and kinetic studies are powerful tools that provide deeper insights into the intricate pathways of these reactions, including the nature of intermediates and transition states, as well as the occurrence of skeletal rearrangements and hydride shifts.

Detailed mechanistic studies on the solvolysis of bicyclo[3.3.1]nonane systems have utilized deuterium (B1214612) labeling to trace the fate of specific hydrogen atoms throughout the reaction. For instance, in the acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates, the use of a deuterium-labeled substrate was crucial in quantifying the extent of transannular hydride shifts. rsc.org

In the buffered acetolysis of exo-bicyclo[3.3.1]nonan-3-yl toluenesulphonate at 25°C, the major product is bicyclo[3.3.1]non-2-ene. rsc.org However, the formation of acetate (B1210297) products with retained stereochemistry suggests a complex mechanism. By employing a pentadeuteriated exo-3-alcohol to generate the corresponding labeled tosylate, researchers were able to demonstrate a 3,7-hydride shift. rsc.org The total amount of this hydride shift was found to be 5.9%, with a significant portion (20.8%) of this rearrangement occurring in the acetate product that retained its original configuration. rsc.org

Kinetic studies provide quantitative data on reaction rates, which can be used to understand the stability of intermediates and the energies of activation. The rate constants for the acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates have been determined, highlighting the influence of the substituent's stereochemistry on the reaction rate. rsc.org

Table 1: Rate Constants for Acetolysis of Bicyclo[3.3.1]nonan-3-yl Toluenesulphonates at 25°C

SubstrateRate Constant (s⁻¹)
exo-Bicyclo[3.3.1]nonan-3-yl toluenesulphonate5.78 x 10⁻⁵
endo-Bicyclo[3.3.1]nonan-3-yl toluenesulphonate5.96 x 10⁻⁸

Data sourced from J.C.S. Perkin I1, 1979. rsc.org

Further mechanistic insights have been gained from studying other reactions of bicyclo[3.3.1]nonane derivatives. For example, the reaction of exo-bicyclo[3.3.1]nonan-2-ol with hexamethylphosphoric triamide (HMPT) at high temperatures leads to dehydration, yielding bicyclo[3.3.1]non-2-ene. oup.com This reaction provides an alternative route to the olefin, and understanding its mechanism contributes to the broader picture of the reactivity of this alcohol.

Isotopic labeling has also been instrumental in studying rearrangements in related bicyclic systems. For instance, the base-catalyzed rearrangement of exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one was investigated using deuterium labeling, which confirmed a specific 1,5-transannular hydride shift. stir.ac.uk While not directly involving this compound, these studies on a closely related ketone derivative underscore the prevalence and importance of such hydride shifts within the bicyclo[3.3.1]nonane framework.

The table below summarizes the products obtained from the acetolysis of exo-bicyclo[3.3.1]nonan-3-yl toluenesulphonate, which is a closely related substrate and provides insight into the potential reaction pathways for derivatives of this compound.

Table 2: Product Distribution in the Acetolysis of exo-Bicyclo[3.3.1]nonan-3-yl Toluenesulphonate

ProductYield (%)
Bicyclo[3.3.1]non-2-eneMajor Product
exo-Bicyclo[3.3.1]nonan-3-yl acetateMinor Product
endo-Bicyclo[3.3.1]nonan-3-yl acetateMinor Product

Product distribution based on findings reported in J.C.S. Perkin I1, 1979. rsc.org

Applications and Future Directions in Research on Bicyclo 3.3.1 Nonane Alcohols

Bicyclo[3.3.1]nonane Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and conformational rigidity of the bicyclo[3.3.1]nonane skeleton make its derivatives excellent candidates for applications in asymmetric synthesis, serving as both chiral auxiliaries and ligands for metal-catalyzed reactions. lmaleidykla.ltclockss.org The well-defined spatial arrangement of substituents on the bicyclic framework allows for effective stereochemical control during chemical transformations.

Researchers have synthesized various chiral derivatives starting from precursors like (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione to create chiral reagents. lmaleidykla.ltresearchgate.net For instance, a chiral ionic liquid incorporating the bicyclo[3.3.1]nonane framework has been successfully used as a catalyst in the asymmetric Michael's addition reaction, demonstrating the potential of these systems to induce enantioselectivity. lmaleidykla.lt In one study, the reaction of 1,3-diphenyl-2-propen-1-one with diethyl malonate using a bicyclo[3.3.1]nonane-derived chiral ionic liquid catalyst yielded the product with a notable optical purity. lmaleidykla.lt

Furthermore, chiral diene ligands based on the bicyclo[3.3.1]nonane framework have been developed and employed in metal-catalyzed asymmetric reactions. nih.gov For example, a chiral sulfoxide (B87167) derivative of bicyclo[3.3.1]nonane was used as a ligand in a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone, yielding the product with good enantiomeric excess. nih.gov Other studies have explored 4,8-disubstituted bicyclo[3.3.1]nona-2,6-dienes as effective chiral ligands for rhodium-catalyzed asymmetric 1,4-addition reactions. orcid.org These applications highlight the significant role of the bicyclo[3.3.1]nonane scaffold in the development of new catalysts for stereoselective synthesis. rsc.orgrsc.orgresearchgate.net

Research Findings on Bicyclo[3.3.1]nonane Derivatives in Asymmetric Catalysis
Derivative TypeReactionRoleReported Enantiomeric Excess (ee)Reference
Chiral Ionic LiquidAsymmetric Michael's AdditionChiral Catalyst35% lmaleidykla.lt
Chiral Sulfoxide AlkeneAsymmetric 1,4-AdditionChiral Ligand (for Rhodium)81% nih.gov
4,8-Disubstituted Bicyclo[3.3.1]nona-2,6-dienesAsymmetric 1,4-AdditionChiral Ligand (for Rhodium)Data not specified in abstract orcid.org
Chiral Phosphines (9-PBNs)Asymmetric Allylic AlkylationChiral Ligand (for Palladium)Data not specified in abstract clockss.org

Role of exo-Bicyclo[3.3.1]nonan-2-ol as a Precursor in Complex Organic Synthesis

The structural attributes of this compound and related compounds make them valuable building blocks for constructing more intricate molecular architectures, including polycyclic cage compounds and analogues of biologically active natural products.

The bicyclo[3.3.1]nonane skeleton is a direct precursor to the adamantane (B196018) core, a rigid, diamondoid cage structure. Various synthetic strategies leverage this relationship to construct adamantane derivatives, which are of interest in medicinal chemistry and materials science. mdpi.com Electrophile-promoted cyclization of bicyclo[3.3.1]nonane derivatives, such as those with exocyclic double bonds, is a common method for forming the adamantane framework. nih.gov

For example, trifluoromethanesulfonic acid can promote the formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. nih.gov The resulting adamantyl cation can be trapped by a variety of nucleophiles, allowing for the introduction of diverse functionalities onto the cage structure. nih.gov Similarly, diolefins derived from the bicyclo[3.3.1]nonane system have been shown to undergo ring closure to form the adamantane scaffold. mdpi.com The synthesis of 2-oxaadamantane derivatives also frequently proceeds through the transannular cyclization of functionalized bicyclo[3.3.1]nonane precursors. nih.gov These methodologies underscore the pivotal role of bicyclo[3.3.1]nonane intermediates in the synthesis of complex cage compounds.

The bicyclo[3.3.1]nonane architecture is a privileged structural motif found in over 1,000 natural products, spanning classes such as alkaloids, terpenoids, polyketides, and meroterpenes. researchgate.netnih.gov This prevalence makes its derivatives, including this compound, highly valuable starting materials for the total synthesis of these complex molecules and the creation of novel analogues for biological screening. rsc.orgucl.ac.uk

Natural products of mixed polyketide/terpenoid origin, known as meroterpenes, are a particularly rich source of biologically active molecules containing this scaffold. nih.gov The family of polycyclic polyprenylated acylphloroglucinols (PPAPs), which includes compounds with antidepressant and anticancer potential like hyperforin (B191548) and garcinol, features the bicyclo[3.3.1]nonane core. researchgate.netnih.gov Synthetic strategies toward these molecules often focus on the construction of this key bicyclic system. nih.govucl.ac.uk The development of methods to synthesize sp3-rich chiral bicyclo[3.3.1]nonanes has further expanded the ability to create libraries of natural product-like compounds for exploring chemical space and identifying new biological activities. researchgate.netnih.gov

Examples of Natural Product Classes Containing the Bicyclo[3.3.1]nonane Scaffold
Natural Product ClassExample Compound(s)Biological RelevanceReference
AlkaloidsHuperzineNeuroprotective rsc.orgnih.gov
TerpenoidsUpial (Sesquiterpene)Not specified rsc.orgnih.gov
PolyketidesRugulosoneAntimalarial rsc.org
Meroterpenes (PPAPs)Hyperforin, Garsubellin A, GarcinolAntidepressant, Enhancer of choline (B1196258) acetyltransferase, Anticancer researchgate.netnih.gov
LimonoidsMexicanolideCytotoxic rsc.orgnih.gov

Development of Novel Synthetic Methodologies Inspired by the Bicyclo[3.3.1]nonane System

The challenge of constructing the bicyclo[3.3.1]nonane ring system in a controlled and efficient manner has spurred the development of numerous synthetic methodologies. rsc.org These methods can be broadly categorized into strategies involving intra- and intermolecular C–C or C–X bond formations, as well as ring opening and expansion reactions. rsc.org

Annulation of cyclohexanone (B45756) derivatives through tandem reactions like Michael addition-intramolecular aldol (B89426) condensation is a classic and effective approach. rsc.orgucl.ac.uk More recently, organocatalysis has been applied to the enantioselective synthesis of this framework. For example, a switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes has been developed, allowing for chemodivergent access to chiral bicyclo[3.3.1]nonanes by simply tuning the sulfenylating reagents. nih.gov Other innovative approaches include visible light-driven cyclizations and organometallic strategies that offer high levels of stereocontrol. rsc.org The pursuit of this specific bicyclic target has thus served as a fertile ground for innovation in synthetic organic chemistry.

Theoretical Insights into Molecular Topology and Chemical Space Exploration

Quantum mechanical calculations, such as Density Functional Theory (DFT), have been employed to investigate the molecular structures, relative stabilities of conformers, and chiroptical properties of bicyclo[3.3.1]nonane derivatives. mdpi.comresearchgate.netacs.org For instance, theoretical calculations have been used to understand the through-space interactions (homoconjugation) between chromophores positioned across the bicyclic system. mdpi.comnih.gov The topological analysis of electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), has provided deeper insights into the weak intramolecular interactions that govern the conformational preferences and stability of these molecules. nih.gov These theoretical studies are crucial for designing new derivatives with specific three-dimensional shapes for applications in areas like supramolecular chemistry and drug design.

Emerging Research Areas in Bicyclo[3.3.1]nonane Chemistry

Research into bicyclo[3.3.1]nonane chemistry continues to expand into new and exciting areas. One prominent field is supramolecular chemistry, where the rigid, V-shaped scaffold is used to construct host-guest systems, molecular tweezers, and self-assembling aggregates. rsc.orglu.selu.se The defined geometry of the bicyclic unit allows for the precise positioning of recognition motifs for molecular binding or the formation of ordered structures like hydrogen-bonded tubules.

In medicinal chemistry, the bicyclo[3.3.1]nonane system is being explored as a template for developing new therapeutic agents beyond natural product analogues. Researchers have designed and synthesized novel ligands for the estrogen receptor based on this scaffold, demonstrating its potential as a non-steroidal hormone modulator. nih.gov Additionally, the synthesis of sp3-rich bicyclo[3.3.1]nonane libraries is a key strategy for expanding chemical space in drug discovery. researchgate.netnih.gov These efforts have led to the identification of compounds that inhibit the hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a target relevant to cancer therapy. researchgate.netnih.gov These emerging applications underscore the enduring relevance and future potential of the bicyclo[3.3.1]nonane framework in chemical science.

Supramolecular Chemistry and Host-Guest Systems

The distinct V-shape of the bicyclo[3.3.1]nonane scaffold makes it an excellent building block for the construction of complex supramolecular architectures. researchgate.net These rigid, concave structures can be functionalized to create specific cavities, making them ideal candidates for host-guest systems and the design of synthetic receptors.

Researchers have successfully utilized the bicyclo[3.3.1]nonane framework to create chiral, C2-symmetric synthons. These synthons, which are molecular units designed for self-assembly, can be programmed with hydrogen bonding recognition patterns at each end. This strategic placement of functional groups allows the individual molecules to associate in a predictable manner, leading to the formation of well-defined tubular structures. researchgate.net The study of these host-guest interactions is crucial for understanding molecular recognition processes. For instance, synthetic receptors based on a Tröger's base motif fused with crown ethers, incorporating a bicyclo[3.3.1]nonane structure, have been used to study the binding of various guest molecules.

The formation of these supramolecular assemblies is often studied using techniques such as NMR titration, which allows for the determination of association constants and binding energies between the host and guest molecules. The insights gained from these studies are valuable for the design of new molecular sensors, transport systems, and catalysts.

Table 1: Examples of Supramolecular Structures Based on Bicyclo[3.3.1]nonane Derivatives

Bicyclo[3.3.1]nonane Derivative Supramolecular Structure Key Interactions Potential Applications
C2-symmetric diolsTubular assembliesHydrogen bondingMolecular channels, drug delivery
Fused with heterocyclic ringsMolecular tweezers, macrocyclesHydrogen bonding, π-π stackingMolecular recognition, catalysis
Tröger's base analoguesSynthetic receptorsHost-guest interactionsSensing, separation

Future research in this area is likely to focus on the development of more complex and functional supramolecular systems. This could include the design of stimuli-responsive materials that can change their structure and function in response to external signals such as light, temperature, or the presence of specific chemical species.

Advanced Materials Science Applications (e.g., Polymers, Energy Storage)

The incorporation of the rigid and bulky bicyclo[3.3.1]nonane structure into polymers can significantly influence their physical and chemical properties. While the application of this compound itself is not extensively documented, the broader class of bicyclo[3.3.1]nonane alcohols and their derivatives have shown promise in materials science.

Bicyclo[3.3.1]nonane derivatives have been explored as monomers for the synthesis of various polymers, including polyesters and polycarbonates. The rigidity of the bicyclic unit can enhance the thermal stability and mechanical strength of the resulting polymers. For example, polymers and resins containing heteroatom-substituted bicyclo[3.3.1]nonane units, such as 9-thiabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonane, have been utilized in the preparation of materials with a high refractive index. Additionally, polycationic polymers incorporating the 9-thiabicyclo[3.3.1]nonane moiety have demonstrated antimicrobial activity.

The use of bicyclic diols, a category that includes derivatives of bicyclo[3.3.1]nonane, is a known strategy for producing high-performance thermoplastics with enhanced glass transition temperatures. These properties are desirable for applications requiring materials that can withstand high temperatures without deforming. Furthermore, bicyclo[3.3.1]nonane derivatives have been patented for use as stabilizers in organic materials, including plastics, to protect them from thermal decomposition.

Table 2: Potential Applications of Bicyclo[3.3.1]nonane Derivatives in Polymer Science

Application Area Role of Bicyclo[3.3.1]nonane Derivative Resulting Polymer Property
High-Performance ThermoplasticsMonomer (diol)Increased thermal stability, higher glass transition temperature
Optical MaterialsMonomer (heterocyclic derivative)High refractive index
Antimicrobial CoatingsMonomer in polycationic polymersAntimicrobial activity
Polymer StabilizationAdditiveEnhanced thermal stability

Despite the potential of these compounds in polymer science, there is currently a lack of research on the application of exo-Bicyclo[3.3.1]nonan-2-ol and its related compounds in the field of energy storage. Future research could explore the incorporation of these rigid structures into polymer electrolytes for batteries or as components of materials for other energy storage devices. The unique conformational properties of the bicyclo[3.3.1]nonane skeleton could potentially lead to novel materials with tailored ion transport properties or enhanced stability.

Q & A

Q. What are the key synthetic pathways for exo-Bicyclo[3.3.1]nonan-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multi-step transformations. For example, the oxidation of sulfide intermediates (e.g., 2,6-dimethyl-6-(phenylthiomethyl)-7,8-dioxabicyclo[3.3.1]nonan-2-ol) to sulfonyl derivatives is critical, followed by benzylation to stabilize the product . Optimization may include adjusting reaction solvents (e.g., THF/MeOH mixtures) and catalysts (e.g., LiAlH₄ for reductions). Reaction yields (e.g., 70% for endo-isomers) and purity can be improved via controlled temperature and stoichiometric ratios .

Q. How can exo and endo isomers of Bicyclo[3.3.1]nonan-2-ol be distinguished experimentally?

Separation of isomers relies on chromatographic techniques (e.g., column chromatography) or crystallization. The exo isomer often exhibits distinct physical properties, such as lower melting points (e.g., 99–100°C for exo vs. 124–126°C for endo derivatives) . Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by identifying spatial proximity of protons in the bicyclic framework .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, NMR can resolve bridgehead proton splitting patterns (e.g., δ 1.2–2.5 ppm for axial/equatorial protons). IR spectroscopy verifies hydroxyl groups (broad ~3400 cm⁻¹ stretch), while X-ray crystallography provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can reaction intermediates in this compound synthesis be stabilized to improve yields?

Mechanistic studies suggest that sulfonyl intermediates (e.g., 296a in Scheme 84) are prone to decomposition. Stabilization strategies include using aprotic solvents (e.g., DMF) and low-temperature conditions (0°C) to minimize side reactions. Kinetic trapping via rapid benzylation or protecting group strategies (e.g., tert-butyl esters) can also enhance stability .

Q. What factors contribute to discrepancies in reported melting points and spectral data for this compound derivatives?

Variations may arise from impurities (e.g., residual solvents), polymorphic crystallization, or stereochemical heterogeneity. Reproducibility can be ensured by strict control of recrystallization solvents (e.g., ethyl acetate/hexane) and validation via differential scanning calorimetry (DSC) .

Q. How can computational chemistry predict and validate the stereoelectronic effects in this compound?

Q. What strategies address contradictions in reactivity trends observed for this compound derivatives?

Discrepancies in regioselectivity (e.g., esterification at bridgehead vs. secondary alcohols) may stem from steric hindrance or electronic effects. Competitive experiments using isotopic labeling (e.g., ¹⁸O) or kinetic isotopic effects (KIE) can elucidate dominant pathways .

Methodological Notes

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) for isomer separation .
  • Spectroscopy : Assign NOE correlations (e.g., between C2-OH and adjacent protons) to confirm exo geometry .
  • Synthetic Optimization : Screen Lewis acids (e.g., Cu(OTf)₂) to enhance benzylation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.